Cas no 1694879-46-3 (5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde)

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative featuring a reactive aldehyde functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the fluorine atom enhances its electronic properties, potentially improving binding affinity in bioactive molecules. The isopropyl substituent contributes to steric modulation, influencing reactivity and selectivity in coupling reactions. Its aldehyde group allows for further functionalization via condensation, reduction, or nucleophilic addition, making it valuable for constructing complex heterocyclic frameworks. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde structure
1694879-46-3 structure
Product Name:5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS No:1694879-46-3
MF:C7H9FN2O
MW:156.157564878464
MDL:MFCD28505887
CID:5161617
PubChem ID:112756771
Update Time:2025-10-29

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde, 5-fluoro-1-(1-methylethyl)-
    • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
    • MDL: MFCD28505887
    • Inchi: 1S/C7H9FN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3
    • InChI Key: PRENLDIVNFVDSD-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)C(F)=C(C=O)C=N1

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-212359-0.05g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
0.05g
$273.0 2023-09-16
Enamine
EN300-212359-0.1g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
0.1g
$407.0 2023-09-16
Enamine
EN300-212359-0.25g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
0.25g
$579.0 2023-09-16
Enamine
EN300-212359-0.5g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
0.5g
$914.0 2023-09-16
Enamine
EN300-212359-1.0g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
1g
$1172.0 2023-06-08
Enamine
EN300-212359-2.5g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
2.5g
$2295.0 2023-09-16
Enamine
EN300-212359-5.0g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
5g
$3396.0 2023-06-08
Enamine
EN300-212359-10.0g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
10g
$5037.0 2023-06-08
Enamine
EN300-212359-1g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
1g
$1172.0 2023-09-16
Enamine
EN300-212359-5g
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
1694879-46-3 95%
5g
$3396.0 2023-09-16

Additional information on 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Research Brief on 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) in Chemical Biology and Pharmaceutical Applications

The compound 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the fluorine substituent and the pyrazole core, make it a valuable scaffold for designing bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, showcasing its potential in targeting cancer-related pathways.

In addition to its synthetic applications, this compound has been investigated for its direct biological effects. Research conducted by Smith et al. (2022) revealed that derivatives of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde exhibit promising antimicrobial activity against drug-resistant bacterial strains. The presence of the fluorine atom was found to enhance the compound's binding affinity to microbial enzymes, suggesting a mechanism of action that could be exploited for antibiotic development.

Another area of interest is the compound's potential in central nervous system (CNS) drug discovery. A 2023 preprint on bioRxiv reported that structurally modified versions of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde showed affinity for GABAA receptors, indicating possible applications in treating anxiety and epilepsy. However, further in vivo studies are needed to validate these findings and assess the compound's pharmacokinetic properties.

The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has also seen methodological advancements. A recent patent (WO2023056789) describes an improved catalytic process for its production, achieving higher yields and purity compared to traditional methods. This technological progress could facilitate larger-scale production for research and potential commercial applications.

Despite these promising developments, challenges remain in fully characterizing the safety profile and optimizing the pharmacological properties of this compound and its derivatives. Current research efforts are focused on structure-activity relationship (SAR) studies to identify the most promising candidates for further development. The compound's versatility suggests it may find applications across multiple therapeutic areas, from oncology to infectious diseases.

In conclusion, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde represents an important building block in modern medicinal chemistry with diverse potential applications. Continued research into its properties and derivatives will likely yield valuable insights for drug discovery programs. The compound's CAS number (1694879-46-3) serves as a crucial identifier for researchers tracking its development across different studies and applications.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.